molecular formula C8H12N2O2 B13585561 2-(5-methyl-3-isoxazolyl)Morpholine

2-(5-methyl-3-isoxazolyl)Morpholine

Cat. No.: B13585561
M. Wt: 168.19 g/mol
InChI Key: TTXMVDJEKHDAKU-UHFFFAOYSA-N
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Description

2-(5-methyl-3-isoxazolyl)Morpholine is a heterocyclic compound that features both an isoxazole ring and a morpholine ring The isoxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, while the morpholine ring is a six-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-3-isoxazolyl)Morpholine typically involves the formation of the isoxazole ring followed by the introduction of the morpholine moiety. One common method involves the cyclization of appropriate precursors under basic conditions. For example, the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (such as sodium bicarbonate) at ambient temperature can yield the isoxazole ring . Subsequently, the morpholine ring can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of metal-free synthetic routes can be advantageous in industrial settings to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-3-isoxazolyl)Morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the isoxazole or morpholine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (such as hydrogen peroxide), reducing agents (such as sodium borohydride), and nucleophiles (such as amines or halides). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can introduce various functional groups onto the compound.

Mechanism of Action

The mechanism of action of 2-(5-methyl-3-isoxazolyl)Morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the isoxazole and morpholine rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

2-(5-methyl-1,2-oxazol-3-yl)morpholine

InChI

InChI=1S/C8H12N2O2/c1-6-4-7(10-12-6)8-5-9-2-3-11-8/h4,8-9H,2-3,5H2,1H3

InChI Key

TTXMVDJEKHDAKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C2CNCCO2

Origin of Product

United States

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